6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine
Description
The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine features a pyridazine core substituted with a piperazine group bearing a 1,3-benzodioxole-5-carbonyl moiety and an N-(pyridin-2-yl)amine.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(15-4-5-16-17(13-15)30-14-29-16)27-11-9-26(10-12-27)20-7-6-19(24-25-20)23-18-3-1-2-8-22-18/h1-8,13H,9-12,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJRSIWCJDWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with pyridine and pyridazine derivatives. Common synthetic methods include:
Nucleophilic Substitution: This involves the reaction of a nucleophile with an electrophile, often under basic conditions.
Condensation Reactions: These are used to form the piperazine and pyridazine rings, often requiring catalysts and specific temperature conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed to link the various heterocyclic components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This can occur at the benzodioxole moiety, potentially forming quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Pharmacology: Investigated for its effects on various biological pathways and potential therapeutic uses.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Implications of Structural Variations
Core Heterocycle: Pyridazine (target compound): Electron-deficient, may enhance interactions with nucleophilic residues in enzymes (e.g., kinases). Pyrimidine/Pyrazolo-pyrimidine (): Larger π-systems could improve stacking interactions with aromatic amino acids in binding pockets.
Sulfonyl groups (): Improve aqueous solubility but may reduce membrane permeability. Benzyl (): Adds steric bulk, possibly affecting binding pocket accessibility.
Aromatic Amine Position :
Pharmacokinetic and Pharmacodynamic Insights
- Bioactivity: Sulfonyl-piperazine derivatives () demonstrate antimicrobial activity, suggesting that electronic properties of the substituent influence target engagement. The target compound’s benzodioxole moiety may target enzymes like monoamine oxidases or cytochrome P450 isoforms.
- Synthetic Accessibility : Benzodioxole-carbonyl piperazine synthesis may require multi-step coupling, whereas sulfonyl analogs () can be prepared via simpler sulfonylation reactions.
Biological Activity
The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.45 g/mol. The structure features a pyridazine core substituted with piperazine and benzodioxole moieties, which are known for their diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Pyridazine Core | Central structure providing basic pharmacophore |
| Piperazine Moiety | Enhances solubility and bioavailability |
| Benzodioxole Group | Imparts potential anticancer properties |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole moiety have been shown to inhibit various cancer cell lines. A study demonstrated that the compound selectively inhibits tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Similar derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha. In vitro assays revealed that the compound significantly reduces TNF-alpha production in human monocytic THP-1 cells, suggesting its utility in treating inflammatory diseases .
The proposed mechanism of action involves interaction with key enzymes and receptors involved in inflammation and cancer proliferation. For example, structure-based design studies have identified that the compound may act as an inhibitor of IKKbeta, a critical regulator in inflammatory responses .
Study 1: IKKbeta Inhibition
In a pivotal study, imidazo[1,2-b]pyridazine derivatives were evaluated for their IKKbeta inhibitory activity. The results indicated that modifications at the 3- and 6-positions of the pyridazine scaffold enhanced both cell-free IKKbeta inhibitory activity and cellular TNF-alpha inhibition . This study provides insights into how structural modifications can enhance biological activity.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyridazine derivatives in a carrageenan-induced rat paw edema model. Compounds similar to the target molecule exhibited significant anti-inflammatory effects compared to standard treatments like indomethacin, highlighting its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the piperazine or pyridazine rings can significantly alter biological activity.
- Moiety Interactions : The interaction between the benzodioxole group and target proteins enhances binding affinity and selectivity.
SAR Data Table
| Compound Variant | Biological Activity | Key Features |
|---|---|---|
| Benzodioxole Derivative | Anticancer | Induces apoptosis |
| Piperazine Substituted Variant | Anti-inflammatory | Reduces TNF-alpha levels |
| Imidazo[1,2-b]pyridazine Variant | IKKbeta Inhibitor | Modulates inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
